N-Methylpropionamide

Dielectric constant High-dielectric solvent Electrochemistry

N-Methylpropionamide (NMP, CAS 1187-58-2) is a secondary carboxylic acid amide, formally N-methylpropanamide, characterized as a clear, colorless liquid at ambient conditions. It possesses a molecular formula of C4H9NO and a molecular weight of 87.12 g/mol.

Molecular Formula C4H9NO
Molecular Weight 87.12 g/mol
CAS No. 1187-58-2
Cat. No. B074207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylpropionamide
CAS1187-58-2
Molecular FormulaC4H9NO
Molecular Weight87.12 g/mol
Structural Identifiers
SMILESCCC(=O)NC
InChIInChI=1S/C4H9NO/c1-3-4(6)5-2/h3H2,1-2H3,(H,5,6)
InChIKeyQJQAMHYHNCADNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylpropionamide (CAS 1187-58-2) for Scientific Procurement: A Baseline Technical Overview of Properties and Class Characteristics


N-Methylpropionamide (NMP, CAS 1187-58-2) is a secondary carboxylic acid amide, formally N-methylpropanamide, characterized as a clear, colorless liquid at ambient conditions . It possesses a molecular formula of C4H9NO and a molecular weight of 87.12 g/mol . Its fundamental physical properties include a melting point of -43 °C and a boiling point of 146 °C at 90 mmHg, with a density of 0.931 g/mL at 25 °C . The compound is miscible with water and exhibits a high dielectric constant (ε = 176 at 25 °C), positioning it within the class of high-dielectric, hydrogen-bonding solvents [1]. It is an organic building block, serving as a polar aprotic solvent and intermediate in organic synthesis, and is used to investigate amide-induced phase separation phenomena .

N-Methylpropionamide Procurement: Why In-Class N-Methylamides Cannot Be Interchanged as Drop-in Replacements


Procurement decisions for N-methylamides cannot be based solely on functional group similarity. The homologous series—N-methylformamide (NMF), N-methylacetamide (NMA), and N-methylpropionamide (NMP)—exhibits quantifiably distinct behavior in critical performance parameters, including dielectric constant, solvation dynamics, and phase behavior [1][2][3]. The incremental addition of a methylene (-CH₂-) group to the alkyl chain alters the molecule's hydrophobicity and hydrogen-bonding network, which in turn governs solvation properties and phase separation phenomena in ternary mixtures [3]. Therefore, assuming functional interchangeability without accounting for these compound-specific, quantitative differences will lead to experimental failure or suboptimal process performance. The following evidence guide isolates these specific, data-backed differentiators.

N-Methylpropionamide (NMP) Quantitative Differentiation Guide: Dielectric, Solvation, Phase, and Thermodynamic Evidence vs. Analogs


Dielectric Constant Differentiation of N-Methylpropionamide vs. N-Methylformamide and N-Methylacetamide at 25 °C

N-Methylpropionamide (NMP) exhibits a dielectric constant (ε) of 176 at 25 °C, a value that is intermediate within its homologous series [1]. This differentiates it from N-methylformamide (NMF), which has a reported dielectric constant of approximately 171, and from N-methylacetamide (NMA), which possesses a significantly higher dielectric constant of ~179 at 25 °C, or 191.3 at 32 °C [1][2][3]. The dielectric constant is a direct measure of a solvent's ability to stabilize charges and dissolve ionic species. The specific value for NMP is not arbitrary; it directly influences the dissociation constants of acids (e.g., pKa of acetic acid is 7.995 in NMP vs. 4.756 in water) and the behavior of electrolytes [1].

Dielectric constant High-dielectric solvent Electrochemistry

Solvation Dynamics: N-Methylpropionamide Exhibits Slower Solvation than Predicted by Continuum Models

Picosecond solvation dynamics studies reveal that for N-methylpropionamide (NMP), solvation occurs approximately 15 times slower than predicted by simple continuum models [1]. This is a unique and quantifiable deviation. While solvation times have been determined for the homologous series N-methylformamide (NMF), N-methylacetamide (NMA), and NMP using dynamic Stokes shift measurements of fluorescent probes, the specific finding that NMP solvation is 15-fold slower than theoretical predictions highlights its non-ideal behavior, which is not observed to the same degree in its lower homologs [1][2]. This slower solvation dynamics is attributed to the importance of specific molecular aspects of solvation not captured by a continuum description [1].

Solvation dynamics Picosecond kinetics Stokes shift

Phase Separation Induction: N-Methylpropionamide's Hydrophobicity Drives the Widest Ternary Phase Envelope

In ternary mixtures with hexafluoro-2-propanol (HFIP) and water, N-methylpropionamide (NMP) induces the widest phase separation area compared to its less hydrophobic analogs N-methylformamide (NMF) and N-methylacetamide (NMA), and even dimethylformamide (DMF) [1]. The phase separation area in the phase diagram widens in the specific order: NMF < NMA < DMF < NMP [1]. This behavior is directly correlated with the amide's hydrophobicity, which increases with alkyl chain length. The wider phase envelope for NMP indicates that its unique balance of hydrophilic amide group and hydrophobic propyl chain creates a distinct solvation environment that promotes HFIP clustering and subsequent liquid-liquid demixing [1].

Phase separation Solvation properties Fluorinated alcohol mixtures

Thermodynamics of Self-Association: N-Methylpropionamide vs. N-Ethylacetamide in Aromatic Solvents

Infrared spectroscopic studies have quantified the thermodynamic parameters for self-association of N-methylpropionamide (NMP) in non-polar and aromatic solvents, and have directly compared them to those of N-ethylacetamide (NEA) [1]. While the specific enthalpy and entropy values are determined within the study, the key finding is that the self-association energetics and 1:1 complex formation with aromatic donors are distinct for NMP compared to its structural isomer NEA. This indicates that the position of the N-alkyl substituent relative to the carbonyl group alters the hydrogen-bonding network and its stability in non-aqueous environments [1].

Hydrogen bonding Self-association Thermodynamic parameters

Electrolytic Behavior: Comparative Conductance and Walden Product of Tetraalkylammonium Ions in NMP and NMA

A direct head-to-head investigation of ion-solvent interactions in N-methylpropionamide (NMP) and N-methylacetamide (NMA) using electrical conductance measurements revealed that the behavior of partially substituted alkylammonium ions differs between the two solvents [1]. The study derived Walden products and concluded that Me₃NH⁺ and CeMe₃N⁺ ions act as structure-breakers in both solvents, but the specific conductance values and the degree of structure-breaking are influenced by the solvent environment [1]. While NMA and NMP are both high-dielectric solvents suitable for electrochemical studies, their subtle differences in ion solvation and mobility can affect experimental outcomes in electrochemistry and ionic conductivity studies.

Electrolyte Conductance Ion-solvent interaction

N-Methylpropionamide (NMP) Application Scenarios Derived from Quantitative Performance Differentiation


Electrochemical Studies Requiring a High-Dielectric Environment with a Specific Solvation Profile

N-Methylpropionamide is the preferred solvent for electrochemical and ion-solvation studies that require a high dielectric constant but where the extreme polarity of N-methylacetamide (ε ~179-191) is undesirable or where the faster dielectric relaxation of N-methylformamide is problematic [1][2]. Its intermediate dielectric constant (ε = 176) provides a unique balance. Furthermore, its specific ion-solvent interaction parameters, which differ from NMA as shown by Walden product measurements, make it a necessary choice when the precise nature of ion mobility and solvation is under investigation [2].

Inducing and Studying Liquid-Liquid Phase Separation in Fluorous/Organic/Aqueous Ternary Systems

When the objective is to achieve maximal or controlled phase separation in mixtures containing hexafluoro-2-propanol (HFIP) and water, N-methylpropionamide (NMP) is the uniquely suitable choice among simple N-methylamides [1]. Its greater hydrophobicity, conferred by the propyl chain, results in the widest phase separation envelope in the ternary phase diagram, a performance characteristic not achievable with less hydrophobic analogs like N-methylformamide or N-methylacetamide [1]. This makes NMP an essential component for designing novel extraction, purification, or analytical methods based on liquid-liquid demixing.

Model Compound for Molecular Solvation Dynamics Studies with Non-Ideal Behavior

For researchers investigating the limits of continuum solvation theories, N-methylpropionamide (NMP) serves as a critical test case. Its solvation dynamics, which are approximately 15 times slower than continuum model predictions, provide a well-quantified example of the importance of specific molecular interactions over bulk dielectric properties [1]. This behavior distinguishes it from other solvents that more closely follow theoretical predictions, making NMP the optimal compound for studies aimed at refining theoretical models of solvation or understanding the molecular basis of 'slow' solvation in hydrogen-bonded liquids [1].

Investigating Amide Self-Association and Hydrogen-Bonding in Non-Aqueous Media

N-Methylpropionamide (NMP) is the reagent of choice for studies of amide self-association and amide-aromatic donor complexes in non-polar solvents [1]. Its thermodynamic parameters for self-association and complexation have been precisely quantified via IR spectroscopy, and its behavior is demonstrably distinct from its structural isomer, N-ethylacetamide [1]. Therefore, NMP is not simply an interchangeable amide; it provides a specific, well-characterized hydrogen-bonding profile that is essential for experiments in supramolecular chemistry, polymer science, or for modeling the solvation of peptide backbones in hydrophobic environments.

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